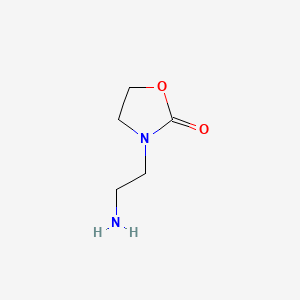

3-(2-Aminoethyl)-1,3-oxazolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Aminoethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both an oxazolidinone ring and an aminoethyl side chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazolidinone ring imparts unique chemical properties, making it a valuable scaffold for the synthesis of bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Another synthetic route involves the reaction of 2-aminoethanol with phosgene, which also leads to the formation of the oxazolidinone ring. This method requires careful handling of phosgene due to its toxicity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.

化学反应分析

3.1. Oxidation Reactions

The aminoethyl side chain of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one can undergo oxidation to yield imines or amides. This transformation is significant for modifying the biological activity of the compound.

3.2. Reduction Reactions

The oxazolidinone ring can be reduced to form various derivatives, including amines or alcohols. This reaction expands the utility of the compound in synthetic organic chemistry.

3.3. Substitution Reactions

Using strong bases can facilitate nucleophilic substitution reactions at the nitrogen atom or carbon atoms within the ring structure. The choice of reagents and reaction conditions significantly influences the outcomes.

3.4. Kinetic Resolution

Recent studies have indicated that reactions involving this compound can exhibit kinetic resolution characteristics when paired with chiral catalysts, leading to optically pure products .

Biological Activity and Mechanism of Action

Research indicates that this compound interacts with biological targets such as receptors in the central nervous system. It has been identified as a histamine analogue that affects gastric acid secretion through modulation of histamine H2 receptors.

Key Findings:

- It influences biochemical pathways related to neurotransmitter release, particularly dopamine.

- Its potential applications include treatment for conditions associated with gastric acid production.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one | C7H14N2O | Contains an ethyl group at position 5; potential for varied biological activity. |

| 4-(2-Aminoethyl)-1,3-oxazolidin-2-one | C5H10N2O | Substituted at position 4; may exhibit different reactivity patterns compared to this compound. |

| 3-(Aminomethyl)-1,3-oxazolidin-2-one | C5H10N2O | Features an aminomethyl group instead; alters interaction dynamics with biological targets. |

科学研究应用

3-(2-Aminoethyl)-1,3-oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial agents, particularly against resistant bacterial strains.

Materials Science: The compound is used in the synthesis of polymers and resins with enhanced mechanical properties.

Biology: It is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The aminoethyl side chain enhances the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Similar Compounds

Tryptamine: An indole derivative with a similar aminoethyl side chain, known for its role as a neurotransmitter.

Serotonin: A neurotransmitter with a similar structure, involved in regulating mood and behavior.

Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.

Uniqueness

3-(2-Aminoethyl)-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.

生物活性

3-(2-Aminoethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N2O, with a molecular weight of approximately 114.15 g/mol. The compound features a five-membered ring containing both nitrogen and oxygen atoms, which is characteristic of oxazolidinones.

The primary mechanism of action for this compound involves its interaction with bacterial ribosomes, specifically binding to the 50S subunit. This binding inhibits protein synthesis, which is crucial for bacterial growth and replication. Additionally, the compound has shown potential interactions with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of several Gram-positive bacteria, including strains resistant to traditional antibiotics. Notably, it has shown efficacy against Staphylococcus aureus and Enterococcus faecium .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Enterococcus faecium | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects characterized by reduced cell viability and induction of apoptosis.

Case Study: Anticancer Effects

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in an IC50 value of approximately 25 µM after 48 hours of exposure. The mechanism involved G1 phase arrest in the cell cycle and activation of caspase pathways leading to apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | G1 phase arrest; caspase activation |

| HeLa | 30 | Apoptosis induction |

Structure–Activity Relationship (SAR)

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxazolidinones. Minor changes in the molecular structure can significantly influence the compound's ability to permeate bacterial membranes and evade efflux pumps . This insight is crucial for designing more effective derivatives.

属性

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-1-2-7-3-4-9-5(7)8/h1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBLPXDQGFMAFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。